molecular formula C10H7N3O2 B1592901 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid CAS No. 933988-22-8

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

Cat. No. B1592901
M. Wt: 201.18 g/mol
InChI Key: PGHKQASEGLDCRU-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid” is a compound with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . It has been employed in the design of privileged structures in medicinal chemistry . The compound has a molecular weight of 201.18 .


Synthesis Analysis

The synthesis of this compound involves a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (200 mg, 0.731 mmol) in DMF (2 mL) and DCM (6 mL) at 0 °C, which was treated with HOBT (114 mg, 0.841 mmol), and EDCI (162 mg, 0.841 mmol). The mixture was stirred at 0 °C for 1 h .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) .


Chemical Reactions Analysis

The compound is involved in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Chemical Synthesis and Structural Features : Gubanova et al. (2020) explored the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including compounds related to 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid. This research revealed significant insights into the structural features of synthesized compounds, as established through X-ray diffraction analysis (Gubanova et al., 2020).

  • Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) utilized pyrimidine chelates with the pyridin-2-yl group in the synthesis of heteroleptic Ir(III) metal complexes. These complexes, with specific structural modifications, showed potential in the development of high-performance sky-blue- and white-emitting OLEDs, demonstrating the applicability of such compounds in advanced electronic applications (Chang et al., 2013).

  • Synthesis of Annelated Pyrimidines : Prager et al. (1992) reported on the synthesis of 2-heterocyclyl-5-oxo-2,5-dihydroisoxazole-4-carboxylates, where the heterocycle includes pyridin-2-yl. This study contributed to the field of organic synthesis, particularly in the creation of annelated pyrimidines (Prager et al., 1992).

  • Medicinal Chemistry and Biosensing Applications : Bischof et al. (2013) conducted research on ruthenium(II) dicarbonyl complexes, including a compound with 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid. This work is significant in the development of PhotoCORMs (photoinduced carbon monoxide-releasing molecules), which have profound potential in biosensing and biomedical applications (Bischof et al., 2013).

  • Antioxidant Properties in Medicinal Chemistry : Rani et al. (2012) explored the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties. This research underscores the biological and pharmacological significance of pyrimidine derivatives, particularly in their potential as antioxidants (Rani et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-pyridin-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHKQASEGLDCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647958
Record name 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

CAS RN

933988-22-8
Record name 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Takaya, K Inaka, A Omura, K Takenuki… - Bioorganic & Medicinal …, 2018 - Elsevier
Hematopoietic prostaglandin D synthase (H-PGDS) is one of the two enzymes that catalyze prostaglandin D 2 synthesis and a potential therapeutic target of allergic and inflammatory …
Number of citations: 12 www.sciencedirect.com
J Crooks - 2021 - eprints.nottingham.ac.uk
This report investigates a one-pot catalytic domino reaction for the synthesis of amines from methyl esters. The first step is a 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalysed …
Number of citations: 0 eprints.nottingham.ac.uk
J Atzrodt, V Derdau - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
… Pd/Pt/C-catalyzed H/D exchange was further used for a highly selective deuteration of 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid (56) which was subsequently converted to an …
FJ Weiberth, Y Yu, W Subotkowski… - … Process Research & …, 2012 - ACS Publications
The utility of 1,5,7-triazabicyclo[4.4.0]dec-5-ene as a reagent to facilitate efficient amide formation by reaction of an amine with an unactivated ester was demonstrated on pilot-plant …
Number of citations: 38 pubs.acs.org

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